BIM5078 is classified as an HNF4α antagonist. It is derived from a library of synthetic compounds screened for their effects on gene expression related to insulin regulation. The compound's structural characteristics suggest similarities with other known modulators of nuclear receptors, indicating its potential utility in pharmacological applications .
BIM5078 primarily functions as an antagonist by binding to HNF4α and inhibiting its activity. This interaction results in the repression of target genes controlled by HNF4α, including those involved in insulin signaling pathways. The compound's mechanism involves forming stable complexes with the receptor, thereby preventing its normal transcriptional activity .
In vitro studies have demonstrated that BIM5078 can induce apoptosis in transformed cell lines, highlighting its potential as a therapeutic agent against certain cancers . Further research may explore its reactivity with other cellular targets or pathways.
The mechanism by which BIM5078 exerts its effects involves direct binding to HNF4α, leading to alterations in gene expression profiles associated with metabolic regulation. By inhibiting HNF4α activity, BIM5078 effectively reduces the transcription of genes that promote insulin production and other metabolic processes.
This action is particularly significant in cancer biology, where dysregulation of insulin signaling can contribute to tumor growth and survival. Studies indicate that BIM5078 not only represses insulin expression but also modulates other metabolic pathways influenced by HNF4α .
While specific physical properties such as melting point or solubility are not extensively documented for BIM5078, it is typically stored as a powder dissolved in DMSO for experimental use. The chemical stability and solubility profiles are essential factors considered during compound formulation for biological assays.
The compound's interactions with biological systems suggest it possesses suitable lipophilicity to facilitate cellular uptake while maintaining specificity for its target receptor .
BIM5078 serves multiple scientific purposes:
BIM5078 (1-(2′-chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole) was discovered through a high-throughput phenotypic screen of 50,000 diverse compounds from the ChemBridge DiverSet Library. The screening platform employed T6PNE cells—a genetically engineered human fetal islet-derived cell line expressing Gaussia luciferase under the control of the human insulin promoter (HIP). This system enabled rapid detection of compounds modulating insulin gene transcription [1] [10]. Primary screening identified BIM5078 as a potent inhibitor of insulin promoter activity, exhibiting dose-responsive repression of endogenous insulin expression with an IC50 of 930 nM. Secondary counterscreens confirmed its specificity by excluding activity on the modified estrogen receptor (E47MER) used for PDX-1/NeuroD1 induction [1]. The assay demonstrated robust performance metrics, including a Z' factor >0.7, confirming suitability for high-throughput applications. This approach prioritized functional modulators of insulin transcription over target-specific screens, enabling the serendipitous identification of HNF4α as a novel target [1] [3].
Table 1: High-Throughput Screening Parameters for BIM5078 Discovery
Parameter | Value |
---|---|
Cell Line | T6PNE (Insulin promoter-GLuc) |
Library Screened | 50,000-compound ChemBridge DiverSet subset |
Primary Readout | Gaussia luciferase activity |
Counterscreen | E47MER tamoxifen-inducible system |
BIM5078 IC50 | 930 nM |
Z' Factor | >0.7 |
BIM5078 directly binds hepatocyte nuclear factor 4α (HNF4α), a nuclear receptor transcription factor regulating metabolic genes in hepatocytes, enterocytes, and pancreatic β-cells. Fluorescence quenching assays revealed high-affinity binding to full-length HNF4α with an EC50 of 11.9 ± 3.1 nM. The Hill coefficient of 0.9 ± 0.3 indicated a single binding mode, contrasting with the multi-site binding observed for structurally related PPARγ agonist FK614 [1] [10]. Molecular docking studies (PDB:1M7W) positioned BIM5078 within the hydrophobic ligand-binding pocket (LBP) of HNF4α, forming critical interactions:
This binding induced conformational changes in HNF4α, modulating its transcriptional activity. Functional validation showed BIM5078 dose-dependently repressed HNF4α target genes beyond insulin, including pyruvate carboxylase (PC) and hepatocyte nuclear factor 1α (HNF1α). Notably, BIM5078's structural similarity to PPARγ agonist FK614 initially suggested off-target activity. However, unlike FK614, BIM5078 activated PPARγ only 2-fold without transfection and 4-fold with PPARγ co-expression. Crucially, the analog BI6015—lacking PPARγ activity—retained HNF4α antagonism, confirming target specificity [1] [6].
Table 2: Comparative Binding Profiles of BIM5078 and Structural Analogs
Compound | HNF4α EC50 (nM) | Hill Coefficient | PPARγ Activation |
---|---|---|---|
BIM5078 | 11.9 ± 3.1 | 0.9 ± 0.3 | 2-fold (weak agonist) |
FK614 | 254 ± 56 | 0.6 ± 0.1 | Potent agonist |
BI6015 | Not reported | Not reported | No activity |
Systematic SAR exploration of the BIM5078 scaffold identified critical pharmacophores governing HNF4α antagonism and selectivity. Key structural modifications and their functional consequences include:
These SAR insights enabled the design of BI6015—a nitro-reduced analog exhibiting improved specificity. BI6015 maintained nanomolar HNF4α antagonism (comparable to BIM5078) but showed no PPARγ activation. It demonstrated selective cytotoxicity against hepatocellular carcinoma (HCC) cell lines in vitro and induced apoptosis in xenograft models, though pharmacokinetic limitations (rapid hepatic clearance) constrained in vivo efficacy [1] [6].
Table 3: SAR Summary of Key BIM5078 Derivatives
Structural Modification | Effect on HNF4α Activity | Effect on Selectivity | Functional Outcome |
---|---|---|---|
2-Methyl removal | >5-fold decrease | Not assessed | Loss of insulin repression |
Sulfonamide → Carbonyl | Complete loss | Not applicable | Inactive |
Nitro → Amino (BI6015) | Retained potency | No PPARγ activation | Improved specificity; anticancer activity |
Chloro (2'→3' position shift) | Moderate decrease | Reduced cytotoxicity | Diminished anticancer effect |
Nitro → Methylamino | Retained potency | >100-fold selectivity vs PPARγ | Optimized target specificity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7